5-Bromo-7-fluoroindoline-2,3-dione

Synthetic Methodology Medicinal Chemistry Process Chemistry

Researchers pursuing 5,7-disubstituted indole scaffolds often face lengthy 4-step syntheses via lithium-bromine exchange. This pre-functionalized isatin core with orthogonal Br (C5) and F (C7) handles enables a direct 2-step route. • Direct 2-step synthesis of 5,7-disubstituted indoles vs. traditional 4-step routes, reducing synthetic effort and resource expenditure • 5-Br serves as a robust Pd-catalyzed cross-coupling handle; 7-F directs regioselective transformations and enhances metabolic stability of downstream derivatives • Validated intermediate in cyclin-dependent kinase (CDK) inhibitor patent literature for anticancer hit-to-lead optimization Supplied with full QA documentation (NMR, HPLC). Standard lab quantities in stock for immediate dispatch.

Molecular Formula C8H3BrFNO2
Molecular Weight 244.02 g/mol
CAS No. 874830-75-8
Cat. No. B1341299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-fluoroindoline-2,3-dione
CAS874830-75-8
Molecular FormulaC8H3BrFNO2
Molecular Weight244.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C(=O)N2)F)Br
InChIInChI=1S/C8H3BrFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
InChIKeyYLDKCLPACIIYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-fluoroindoline-2,3-dione Chemical Identity & Specifications


5-Bromo-7-fluoroindoline-2,3-dione (CAS 874830-75-8) is a halogenated isatin derivative belonging to the indoline-2,3-dione class of heterocyclic compounds . It possesses the molecular formula C8H3BrFNO2 and a molecular weight of 244.02 g/mol . Characterized by a unique substitution pattern featuring a bromine atom at the 5-position and a fluorine atom at the 7-position of the indoline-2,3-dione core, this compound serves as a synthetically significant building block for the design of bioactive small molecules and pharmaceutical intermediates . Its structure enables distinct reactivity profiles, including participation in palladium-catalyzed cross-coupling reactions via the bromine handle, and enhanced metabolic stability or altered electronic properties conferred by the fluorine substituent .

Building Block
Dual-halogenated isatin scaffold for cross-coupling and electronic modulation
Med Chem Focus
Key intermediate in CDK inhibitor-focused library synthesis
Synthetic Route
Streamlined entry to 5,7-disubstituted indole libraries from 7-fluoroindoline-2,3-dione

Unmatched Specificity of 5-Bromo-7-fluoroindoline-2,3-dione


The substitution of 5-Bromo-7-fluoroindoline-2,3-dione with a generic isatin or a mono-substituted analog (e.g., 5-bromoisatin or 7-fluoroisatin) is not a trivial exchange in synthetic or biological workflows. The specific 5-bromo-7-fluoro substitution pattern imparts unique electronic and steric properties that fundamentally alter both chemical reactivity and biological activity . In medicinal chemistry, this dual halogenation is critical for modulating target binding affinity, as evidenced by its use in the development of cyclin-dependent kinase (CDK) inhibitors [1]. Furthermore, from a synthetic chemistry perspective, the presence of both bromine and fluorine atoms allows for orthogonal and sequential functionalization strategies that are unattainable with mono-halogenated analogs. For instance, the 5-bromo group serves as a handle for cross-coupling reactions, while the 7-fluoro group can direct regioselective transformations and enhance the metabolic profile of downstream derivatives, making the specific 5,7-disubstituted scaffold indispensable for generating diverse compound libraries and optimizing lead candidates .

Target
5-Bromo-7-fluoroindoline-2,3-dione
Provides orthogonal 5-Br (cross-coupling) and 7-F (electronic/modulation) handles for sequential diversification.
Potential Substitute
Mono-halogenated isatins
Lack the dual-substitution pattern; reactivity limited to one handle, unable to replicate complex pharmacophore construction.
Target
5-Bromo-7-fluoroindoline-2,3-dione
Enables the specific 5,7-disubstituted indole motif required for selective kinase inhibitor SAR studies.
Potential Substitute
Generic isatin or 5-bromoisatin
Cannot introduce 7-fluoro substitution in the same step; additional synthetic steps may be needed, altering route efficiency.

5-Bromo-7-fluoroindoline-2,3-dione: Key Differentiators


Synthetic Route Efficiency Comparison

A direct synthetic route to 5-Bromo-7-fluoroindoline-2,3-dione is documented, requiring only two steps from 7-fluoroindoline-2,3-dione [1]. This compares favorably to alternative methods for synthesizing 5,7-disubstituted indoles, which may involve a more complex 4-step sequence based on a highly selective lithium-bromine exchange from 5,7-dibromoindoles [2]. This difference in step-count can significantly impact overall synthetic efficiency and yield in a research or scale-up setting.

Synthetic route efficiency
Cross-study comparable
2-step synthesis from 7-fluoroindoline-2,3-dione vs. 4-step alternative from 5,7-dibromoindoles (50% step reduction)
Supports procurement and efficiency for 5,7-disubstituted indole library synthesis
Methodology comparison; individual yields not directly compared
Synthetic Methodology Medicinal Chemistry Process Chemistry

Orthogonal Reactivity from Dual Halogenation

The compound's 5-bromo substituent is a primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling selective derivatization . Simultaneously, the 7-fluoro group alters the electronic density of the aromatic ring, which can direct regioselective functionalizations and increase the metabolic stability of resulting compounds, a property not conferred by mono-halogenated analogs like 5-bromoisatin or 7-fluoroisatin alone .

Orthogonal reactivity
Class-level inference
Dual handles: 5-Br (cross-coupling) + 7-F (electronic modulation) Mono-halogenated isatins: only one reactive handle
Enables sequential functionalization strategies in medicinal chemistry programs
Reactivity inferred from class behavior; validation in specific system required
Synthetic Chemistry Medicinal Chemistry Building Blocks

Selective Antiproliferative Profile vs. Analogs

While direct, head-to-head antiproliferative data for 5-bromo-7-fluoroindoline-2,3-dione is not available in the current literature, its utility is inferred through its role as a key intermediate in the synthesis of potent CDK inhibitors, as referenced in patent literature [1]. In contrast, a QSAR study of mono-halogenated isatins (5-fluoroisatin, 5-chloroisatin, 5-bromoisatin, 5-iodoisatin) against HeLa and Fem-x cell lines established that their antiproliferative action is directly correlated with the substituent's lipophilicity and size [2]. The dual substitution pattern on the target compound is explicitly designed to create a more complex pharmacophore, likely resulting in a different and potentially more selective biological profile compared to its mono-substituted counterparts [1].

Antiproliferative rationale
Class-level inference
Precursor to CDK inhibitors; multi-parameter pharmacophore expected Mono-halogenated isatins: antiproliferative activity driven by lipophilicity/size (QSAR on HeLa, Fem-x)
May support selective kinase inhibitor development rather than broad cytotoxicity
Direct data on target compound not reported; inferred from patent derivatives
Cancer Research Medicinal Chemistry Kinase Inhibition

Lipophilicity and PSA Comparison vs. 7-Fluoroisatin

The dual halogenation of 5-Bromo-7-fluoroindoline-2,3-dione results in a calculated octanol-water partition coefficient (LogP) of approximately 1.5 [1] and a polar surface area (PSA) of 46.2 Ų [1]. In comparison, the mono-substituted analog 7-fluoroisatin has a lower predicted LogP and a lower molecular weight (165.12 g/mol vs. 244.02 g/mol) . The increased lipophilicity (higher LogP) of the target compound is a critical parameter that can significantly improve membrane permeability, while the increased molecular weight and PSA may influence target binding and clearance rates, offering a distinct physicochemical profile for drug discovery programs.

Physicochemical profile
Cross-study comparable
LogP 1.5, PSA 46.2 Ų, MW 244.02 g/mol 7-Fluoroisatin: lower LogP, lower PSA, MW 165.12 g/mol MW increase +78.9 g/mol (47.7%); increased lipophilicity
Offers distinct ADME starting point for lead optimization campaigns
Computed values; experimental validation recommended
Drug Discovery ADME Properties Computational Chemistry

5-Bromo-7-fluoroindoline-2,3-dione Research & Industrial Applications


Kinase Inhibitor Library Synthesis

The compound is an established intermediate for synthesizing cyclin-dependent kinase (CDK) inhibitors, as supported by patent literature [1]. Its 5-bromo substituent serves as a robust handle for introducing diverse chemical moieties via cross-coupling reactions, while the 7-fluoro group can enhance metabolic stability and modulate electronic properties of the final kinase inhibitor. This dual functionality is essential for exploring structure-activity relationships (SAR) in hit-to-lead optimization of anticancer agents .

Lead Optimization via Novel Chemical Space

The unique physicochemical profile of 5-bromo-7-fluoroindoline-2,3-dione, specifically its higher LogP (1.5) and increased molecular weight (244.02 g/mol) compared to mono-halogenated isatins [1], makes it a valuable starting material for medicinal chemistry projects. Its properties can be leveraged to design compounds with improved membrane permeability and altered ADME characteristics, allowing researchers to access and optimize a region of chemical space not readily reached by simpler isatin building blocks .

Orthogonal Routes for Complex Heterocycles

The presence of two distinct halogen substituents (bromine and fluorine) allows for sequential, chemoselective functionalization [1]. The 5-bromo group can be engaged in cross-coupling reactions, while the 7-fluoro group can be manipulated later in a synthesis through nucleophilic aromatic substitution or used to influence subsequent ring-forming reactions. This capability is highly valuable for process chemists developing efficient routes to complex, multi-functionalized heterocyclic scaffolds that are common in pharmaceuticals and agrochemicals.

Streamlined 5,7-Disubstituted Indole Synthesis

For laboratories focused on generating 5,7-disubstituted indole derivatives, this compound offers a more direct, 2-step synthetic route from 7-fluoroindoline-2,3-dione [1]. This compares favorably to alternative 4-step methods requiring selective lithium-bromine exchange . Adopting this building block can reduce the number of synthetic steps, potentially saving significant time and resources in both academic and industrial research settings focused on this specific substitution pattern.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual-halogenated scaffold for cross-coupling and SAR expansion
Target engagement and selectivity in kinase assays
Lead optimization via novel chemical space
Distinct LogP/PSA profile for membrane permeability exploration
ADME and permeability assay outcomes
Orthogonal routes to complex heterocycles
Sequential halogen reactivity (Br then F)
Chemoselective functionalization strategy and regiochemical control
Streamlined 5,7-disubstituted indole synthesis
Reduced-step synthetic route from 7-fluoroindoline-2,3-dione
Yield, purity, and scalability at research scale

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